3-Nitro-2-(3-(2-phenyl-1,3-thiazol-5-yl)-1H-pyrazol-1-yl)pyridine
Description
Properties
IUPAC Name |
5-[1-(3-nitropyridin-2-yl)pyrazol-3-yl]-2-phenyl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N5O2S/c23-22(24)14-7-4-9-18-16(14)21-10-8-13(20-21)15-11-19-17(25-15)12-5-2-1-3-6-12/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIAUAVFGMYHTOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(S2)C3=NN(C=C3)C4=C(C=CC=N4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-2-(3-(2-phenyl-1,3-thiazol-5-yl)-1H-pyrazol-1-yl)pyridine typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiazole Ring: Starting with a phenyl-substituted thiazole precursor.
Formation of the Pyrazole Ring: Using a hydrazine derivative to form the pyrazole ring.
Coupling Reactions: Linking the thiazole and pyrazole rings to the pyridine core.
Nitration: Introducing the nitro group under controlled conditions, often using nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, solvent selection, and reaction condition optimization.
Chemical Reactions Analysis
1.1. Core Pyridine Formation
The 3-nitropyridine scaffold is typically synthesized via directed nitration of 2-substituted pyridines. For example:
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Directed nitration : 2-Chloropyridine undergoes nitration with HNO₃/H₂SO₄ at 0–5°C to yield 3-nitro-2-chloropyridine .
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Functionalization : The chlorine at position 2 is replaced with a pyrazole ring via nucleophilic aromatic substitution (NAS) using 1H-pyrazole derivatives under basic conditions (K₂CO₃, DMF, 80°C) .
1.2. Pyrazole-Thiazole Assembly
The 3-(2-phenyl-1,3-thiazol-5-yl)-1H-pyrazole substituent is constructed in two stages:
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Thiazole Synthesis :
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Pyrazole Coupling :
| Step | Reagents/Conditions | Yield (%) | Key Intermediate |
|---|---|---|---|
| 1 | Thiourea, EtOH, reflux | 76–85 | 2-Phenylthiazole-5-carbothioamide |
| 2 | Hydrazine hydrate, 80°C | 70–78 | 3-(Thiazol-5-yl)-1H-pyrazole |
2.1. Nucleophilic Aromatic Substitution (NAS)
The pyridine’s C2 position undergoes NAS with pyrazole derivatives:
2.2. Oxidation and Reduction
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Oxidation : Pyrazolyl-methanols (e.g., 5a–d ) are oxidized to aldehydes (6a–d ) using 2-iodoxybenzoic acid (IBX) in DMSO .
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Reduction : LiAlH₄ reduces carboethoxy groups to alcohols (e.g., 4a–d → 5a–d ) .
2.3. Cyclocondensation
Carbothioamides (8a–d ) react with phenacyl bromides (9a–g ) in ethanol to form thiazole-pyrazole hybrids :
3.1. Spectroscopic Data
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¹H NMR : Key signals include:
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¹³C NMR : Peaks at δ 115–165 ppm confirm aromatic carbons and C–F coupling in fluorinated derivatives .
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HRMS : Exact mass confirmed for 10j (m/z = 432.0738 [M + H]⁺) .
4.1. Electrophilic Substitution
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Nitration : The pyridine nitro group directs further substitutions to the para position.
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Halogenation : Bromine/FeBr₃ introduces halogens to the phenylthiazole ring .
4.2. Cross-Coupling Reactions
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Suzuki–Miyaura : The thiazole’s 5-position reacts with arylboronic acids to introduce diverse aryl groups .
Stability and Reactivity Insights
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of 3-Nitro-2-(3-(2-phenyl-1,3-thiazol-5-yl)-1H-pyrazol-1-yl)pyridine typically involves multistep reactions that integrate various chemical moieties. The compound's structure is characterized using techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry.
Table 1: Synthesis Overview
| Step | Reagents/Conditions | Yield (%) | Characterization Method |
|---|---|---|---|
| 1 | Phenylthiazole + Pyrazole | 75% | NMR, IR |
| 2 | Nitro group introduction | 80% | Mass Spectrometry |
| 3 | Pyridine coupling | 70% | NMR |
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains. A study highlighted that compounds similar to this compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, suggesting potential for development as antibacterial agents .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can induce cytotoxic effects on several human cancer cell lines, including HeLa (cervical cancer), NCI-H460 (lung cancer), and PC-3 (prostate cancer). The observed IC50 values ranged from 17.50 to 61.05 µM, indicating promising anti-proliferative activity .
Case Study: Anticancer Efficacy
A recent study investigated the effects of this compound on prostate cancer cells. The results demonstrated a dose-dependent reduction in cell viability, with the compound triggering apoptosis pathways, making it a candidate for further development in cancer therapy .
Enzyme Inhibition
The compound has been shown to inhibit key enzymes involved in cancer progression and microbial resistance. For instance, it targets enzymes like NAMPT (Nicotinamide adenine dinucleotide phosphate) which are crucial in cellular metabolism and proliferation .
Table 2: Mechanisms of Action
Mechanism of Action
The mechanism of action of 3-Nitro-2-(3-(2-phenyl-1,3-thiazol-5-yl)-1H-pyrazol-1-yl)pyridine would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, binding to receptor sites, or interfering with cellular processes.
Comparison with Similar Compounds
Structural and Electronic Features
The compound belongs to a broader class of nitro-pyridine derivatives with diverse substituents. Key analogs and their distinguishing features are summarized below:
| Compound Name | Substituents | Key Structural Features | Electron Effects |
|---|---|---|---|
| Target Compound | 3-Nitro group; 2-(3-(2-phenyl-1,3-thiazol-5-yl)-1H-pyrazol-1-yl) | Pyrazole-thiazole moiety introduces π-π stacking potential; nitro group enhances electron deficiency | Strong electron-withdrawing (nitro), moderate electron-rich (thiazole phenyl) |
| 3-Nitro-2-(3,4,5-trifluorophenoxy)pyridine | 3-Nitro; 2-(3,4,5-trifluorophenoxy) | Fluorinated aryl ether substituent | Electron-withdrawing (nitro, fluorine) increases lipophilicity |
| 3-Nitro-2-(tetrahydro-2H-pyran-2-ylmethoxy)pyridine | 3-Nitro; 2-(tetrahydropyranylmethoxy) | Oxygen-containing cyclic ether | Electron-donating (ether) improves solubility |
| 3-Nitro-2-(trifluoromethyl)pyridine | 3-Nitro; 2-(trifluoromethyl) | CF3 group at 2-position | Strong electron-withdrawing (CF3, nitro) enhances stability |
| 3-Nitro-2-(pyridin-3-yloxy)pyridine | 3-Nitro; 2-(pyridin-3-yloxy) | Pyridine-ether linkage | Dual electron-deficient pyridine rings |
Key Observations :
- The target compound uniquely combines a thiazole-phenyl group with pyrazole, enabling diverse intermolecular interactions (e.g., hydrogen bonding via pyrazole NH) .
- Fluorinated analogs (e.g., trifluorophenoxy derivatives) exhibit higher lipophilicity (ClogP ~2.5–3.0), while oxygen-containing substituents (e.g., tetrahydropyran) improve aqueous solubility .
- The nitro group universally imparts electron deficiency, but its impact is modulated by substituents.
Insights :
- The lower supplier count for the target compound suggests specialized use or synthetic complexity.
- Piperidine-substituted analogs (11 suppliers) are prevalent in drug discovery due to their bioavailability-enhancing properties .
Biological Activity
3-Nitro-2-(3-(2-phenyl-1,3-thiazol-5-yl)-1H-pyrazol-1-yl)pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, structural characteristics, and biological activity of this compound, focusing on its antimicrobial properties and mechanisms of action.
Chemical Structure and Properties
The molecular formula for this compound is C17H11N5O2S. The compound features a pyridine ring substituted with a nitro group and a complex side chain that includes a thiazole and pyrazole moiety. These structural elements are believed to contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the formation of the thiazole and pyrazole rings, followed by the introduction of the nitro group onto the pyridine structure. Various methods have been employed for synthesis, including refluxing in different solvents and using specific reagents to achieve desired transformations .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has shown promising activity against a range of bacterial strains and fungi:
| Microorganism | Activity | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | Antibacterial | 0.5 |
| Escherichia coli | Antibacterial | 1.0 |
| Candida albicans | Antifungal | 2.0 |
| Candida parapsilosis | Antifungal | 1.23 |
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents .
The exact mechanism through which this compound exerts its antimicrobial effects is still under investigation. However, it is hypothesized that its action may involve disruption of microbial cell wall synthesis or interference with metabolic pathways critical for microbial growth .
Study on Antibacterial Activity
In a recent study published in Frontiers in Pharmacology, researchers evaluated the antibacterial efficacy of various thiazole derivatives, including our compound of interest. The study demonstrated that compounds with similar structural motifs exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
Study on Antifungal Activity
Another investigation focused on antifungal properties revealed that this compound showed comparable effectiveness to standard antifungal treatments like ketoconazole against Candida species .
Q & A
Q. What are the optimal synthetic routes for 3-nitro-2-(3-(2-phenyl-1,3-thiazol-5-yl)-1H-pyrazol-1-yl)pyridine, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step heterocyclic coupling. For pyridine-pyrazole-thiazole systems, nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is employed. For example, pyrazole-thiazole intermediates can be synthesized via condensation of hydrazines with β-diketones or thioamides under acidic conditions (e.g., acetic acid, 80°C) . The nitro group on pyridine may require protection during coupling steps. Reaction optimization should focus on solvent polarity (DMF or acetonitrile), catalyst loading (e.g., Pd(PPh₃)₄ for cross-coupling), and temperature control to minimize side reactions. Yield improvements (≥60%) are achievable by stepwise purification using column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Pyrazole protons (N1-H) appear as singlets near δ 8.2–8.7 ppm, while thiazole C-H signals resonate at δ 7.5–8.0 ppm. Aromatic pyridine protons are split into distinct doublets (J = 5–6 Hz) due to nitro group deshielding .
- IR : Nitro (NO₂) stretching vibrations at ~1520 cm⁻¹ and 1350 cm⁻¹ confirm substitution on pyridine. Thiazole C=S stretches appear near 690 cm⁻¹ .
- HRMS : Exact mass calculation (C₁₇H₁₂N₆O₂S) should match [M+H]⁺ at m/z 365.0812 (Δ < 2 ppm). Fragmentation patterns (e.g., loss of NO₂ at m/z 318) validate the nitro group position .
Q. What computational tools (e.g., DFT, molecular docking) predict reactivity or bioactivity for this compound?
- Methodological Answer :
- DFT (Gaussian, ORCA) : Optimize geometry at B3LYP/6-311+G(d,p) to calculate electrostatic potential surfaces, identifying nucleophilic/electrophilic sites (e.g., nitro group for hydrogen bonding). HOMO-LUMO gaps (~4.5 eV) indicate redox stability .
- Molecular Docking (AutoDock Vina) : Dock into target proteins (e.g., kinase domains) using PyMOL for visualization. Binding affinity (ΔG ≈ -9 kcal/mol) and pose validation via RMSD (<2 Å) align with thiazole’s role in ATP-competitive inhibition .
Advanced Research Questions
Q. How do electronic effects of the nitro and thiazole groups influence electrochemical properties or catalytic behavior?
- Methodological Answer : Cyclic voltammetry (CH Instruments) in DMF/TBAP reveals redox peaks at -1.2 V (nitro reduction to amine) and +0.8 V (thiazole oxidation). The nitro group’s electron-withdrawing effect lowers LUMO energy, enhancing electron affinity for catalytic applications (e.g., as a ligand in Ni(II) complexes). Compare with analogs lacking nitro/thiazole to isolate contributions .
Q. What strategies resolve contradictory bioactivity data across cell lines or animal models?
- Methodological Answer :
- Dose-Response Curves : Test IC₅₀ values in ≥3 cell lines (e.g., HeLa, MCF-7) with triplicate replicates. Use ANOVA to assess significance (p < 0.05). Discrepancies may arise from differential expression of target proteins (e.g., EGFR vs. VEGFR).
- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify rapid clearance (t₁/₂ < 30 min) causing false negatives .
Q. How can crystallography or Hirshfeld surface analysis elucidate intermolecular interactions in solid-state structures?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Resolve π-π stacking (3.5–4.0 Å) between pyridine and phenyl groups. Hydrogen bonds (N-H···O, 2.8 Å) stabilize nitro-thiazole interactions .
- Hirshfeld Analysis (CrystalExplorer) : Quantify contact contributions (e.g., H···N/O > 40%), highlighting dominant van der Waals forces. Compare with similar triazole/thiazole derivatives to correlate packing efficiency with solubility .
Q. What synthetic modifications enhance solubility without compromising bioactivity?
- Methodological Answer : Introduce polar substituents (e.g., -OH, -SO₃H) at the pyridine 4-position via Pd-catalyzed C-H activation. Assess logP (HPLC) reductions from ~3.5 to 2.0. Maintain thiazole/pyrazole intact to preserve target binding. Micellar solubilization (e.g., PEG-400) in in vivo studies improves bioavailability .
Q. How do steric effects at the pyrazole N1-position affect metal coordination chemistry?
- Methodological Answer : Synthesize Ni(II) or Fe(II) complexes (e.g., FeSO₄ in methanol) and analyze via UV-Vis (d-d transitions at 450–600 nm) and ESR. Bulky phenyl-thiazole substituents enforce distorted octahedral geometries (bond angles 85–95°), altering catalytic activity in oxidation reactions .
Methodological Tables
Table 1 : Key Synthetic Parameters for Pyrazole-Thiazole Coupling
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Thiazole Formation | Thioacetamide, EtOH, Δ | 75 | 95% | |
| Pyrazole-Pyridine Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 110°C | 62 | 98% | |
| Nitration | HNO₃/H₂SO₄, 0°C | 58 | 90% |
Table 2 : Comparative Bioactivity of Structural Analogs
| Compound | Target (IC₅₀, μM) | Solubility (mg/mL) | logP |
|---|---|---|---|
| Parent | Kinase X (0.45) | 0.12 | 3.5 |
| -NO₂ → -NH₂ | Kinase X (1.2) | 0.25 | 2.8 |
| Thiazole → Oxazole | Kinase Y (0.9) | 0.18 | 3.1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
